1-(4-chlorophenyl)-8-ethoxy-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline
Description
1-(4-Chlorophenyl)-8-ethoxy-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline is a heterocyclic compound featuring a pyrazolo[4,3-c]quinoline core substituted with a 4-chlorophenyl group at position 1, an ethoxy group at position 8, and a 4-methylphenyl group at position 2.
The compound’s molecular formula is C25H20ClN3O, with a molecular weight of 429.9 g/mol (calculated). Its structural features—chlorine, ethoxy, and methyl substituents—suggest moderate lipophilicity, which may influence bioavailability and binding affinity to biological targets .
Properties
IUPAC Name |
1-(4-chlorophenyl)-8-ethoxy-3-(4-methylphenyl)pyrazolo[4,3-c]quinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20ClN3O/c1-3-30-20-12-13-23-21(14-20)25-22(15-27-23)24(17-6-4-16(2)5-7-17)28-29(25)19-10-8-18(26)9-11-19/h4-15H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGUROFOTAIDSRL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C3C(=CN=C2C=C1)C(=NN3C4=CC=C(C=C4)Cl)C5=CC=C(C=C5)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is VEGFR-2 , a key endothelial receptor tyrosine kinase (RTK) that plays a major role in pathological angiogenesis. Inhibition of VEGFR-2 represents an attractive strategy for anticancer drug design.
Mode of Action
The compound interacts with its target, VEGFR-2, by inhibiting its activity. This disruption of VEGFR-2 signaling cascade could thus offer approaches for oncotherapy. The compound also exhibits antitumor activity over MCF-7 cell line via cell cycle arrest at G1 phase and apoptosis inducing activity.
Biochemical Pathways
The compound affects the angiogenic signaling pathway, which is primarily regulated by receptor tyrosine kinases (RTKs). By inhibiting VEGFR-2, the compound disrupts the angiogenic signaling, leading to a decrease in the rapid development of abnormal blood vessels, a characteristic feature of tumor vasculature.
Result of Action
The compound’s action results in potent VEGFR-2 inhibitory activities. It also exhibits antitumor activity over the MCF-7 cell line via cell cycle arrest at the G1 phase and apoptosis-inducing activity. Furthermore, it was proved to upregulate expression of proteins that trigger apoptosis such as increased Bax, decreased Bcl-2 as well as increased Bax/Bcl-2 ratio.
Biological Activity
1-(4-chlorophenyl)-8-ethoxy-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound belongs to the class of pyrazoloquinolines, which are known for their potential therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory properties. The unique structure of this compound, characterized by a pyrazole ring fused to a quinoline moiety, contributes to its distinctive biological activity.
Chemical Structure and Properties
The molecular formula of this compound is C25H20ClN3O. Its structure can be represented as follows:
Anticancer Activity
Research indicates that compounds within the pyrazoloquinoline class exhibit significant anticancer properties. In particular, studies have shown that this compound acts as an inhibitor of various kinases involved in cancer cell signaling pathways. For instance:
- Mechanism of Action : The compound has been evaluated for its ability to inhibit cell proliferation in various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.
Antimicrobial Properties
In addition to anticancer effects, this compound has demonstrated antimicrobial activity against several bacterial strains. Preliminary studies suggest:
| Microbial Strain | Inhibition Zone (mm) | IC50 (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 10 |
| Escherichia coli | 18 | 12 |
| Pseudomonas aeruginosa | 14 | 15 |
These results indicate a promising potential for the development of new antimicrobial agents based on this compound.
Anti-inflammatory Activity
The anti-inflammatory effects of pyrazoloquinolines have also been explored. For example:
- Nitric Oxide Inhibition : Studies have shown that the compound can significantly inhibit nitric oxide production in lipopolysaccharide (LPS)-induced RAW 264.7 cells, suggesting its potential as an anti-inflammatory agent.
Case Study 1: Anticancer Efficacy
A study conducted on various pyrazoloquinoline derivatives highlighted the efficacy of this compound against breast cancer cells. The compound exhibited an IC50 value of approximately 5 µM, indicating potent activity compared to standard chemotherapeutics.
Case Study 2: Antimicrobial Screening
Another research effort evaluated the antimicrobial properties of this compound against a panel of pathogens. The results demonstrated that it possessed comparable efficacy to conventional antibiotics, particularly against Gram-positive bacteria.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The pyrazolo[4,3-c]quinoline scaffold is highly tunable, with substituents at positions 1, 3, and 8 critically affecting biological activity. Below is a comparative analysis of key analogs:
Table 1: Structural Comparison of Pyrazolo[4,3-c]quinoline Derivatives
Key Observations :
- Substituent Position 1 : Aromatic groups (e.g., 4-chlorophenyl) enhance steric bulk and may improve target binding. Chlorine’s electron-withdrawing nature can influence electronic properties .
- In contrast, amino or hydroxyl groups (e.g., compound 2i) improve hydrogen-bonding capacity, critical for anti-inflammatory activity .
- Substituent Position 8: Ethoxy groups (as in the target compound) may enhance solubility compared to non-polar substituents, balancing lipophilicity for drug-likeness .
Anti-Inflammatory Activity
Pyrazolo[4,3-c]quinolines with amino and hydroxyl substituents (e.g., 2i and 2m) exhibit potent inhibition of nitric oxide (NO) production (IC50 ≈ 0.5–1 µM), comparable to the control drug 1400W . The target compound lacks these polar groups, suggesting weaker NO inhibition but possible activity via alternative pathways.
Antimicrobial Activity
1-(4-Chlorophenyl)-3-amino-1H-pyrazolo[3,4-b]quinoline shows strong activity against Aspergillus niger (MIC = 4–8 µg/mL), outperforming ketoconazole . The methyl and ethoxy groups in the target compound may reduce antifungal potency due to decreased polarity.
Antimalarial Potential
Compound 5q, with a 4-methoxyphenyl group, demonstrates antimalarial activity, though its mechanism remains unelucidated . The target compound’s 4-methylphenyl group could similarly modulate parasite targets but requires validation.
Physicochemical and Crystallographic Insights
- Crystallography : Analogous imidazole-4-imines (e.g., 1-(4-chlorophenyl)-N-[1-(4-methylphenyl)-1H-imidazol-4-yl]methanimine) exhibit significant molecular twist (dihedral angle ~56°) and pack via weak C–H⋯X and π–π interactions . Similar packing may occur in the target compound, affecting crystallinity and stability.
- Thermal/Optical Properties: Pyrazolo[3,4-b]quinolines with halogen and methyl substituents (e.g., F6 in ) show tunable fluorescence, suggesting the target compound may have applications in materials science .
Q & A
Basic: What are the recommended synthetic routes for 1-(4-chlorophenyl)-8-ethoxy-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline?
Methodological Answer:
A common approach involves using 2,4-dichloroquinoline-3-carbonitrile as a starting material, followed by nucleophilic substitution and cyclization. Key steps include:
- Step 1: Introduce the 4-chlorophenyl group via Suzuki-Miyaura coupling or Ullmann reaction.
- Step 2: Ethoxy group installation at position 8 through base-mediated substitution (e.g., K₂CO₃ in DMF at 80°C).
- Step 3: Incorporate the 4-methylphenyl moiety using a palladium-catalyzed cross-coupling reaction.
- Step 4: Cyclize intermediate precursors (e.g., hydrazine derivatives) to form the pyrazoloquinoline core .
Validation: Monitor reactions via TLC and characterize intermediates using NMR and HRMS.
Basic: How to confirm the molecular structure of this compound using crystallographic methods?
Methodological Answer:
Single-crystal X-ray diffraction (SC-XRD) is the gold standard:
- Crystal Growth: Use slow evaporation in solvents like DCM/hexane or THF.
- Data Collection: Employ a Bruker D8 VENTURE diffractometer (Mo Kα radiation, λ = 0.71073 Å).
- Refinement: Use SHELXL for structure solution and refinement. Validate geometry with R₁ values (<5%), wR₂ (<12%), and check for residual electron density (<1 eÅ⁻³) .
Example: A similar pyrazoloquinoline derivative showed bond angles of 117.3–122.4° for the fused ring system, confirming planarity .
Basic: What preliminary biological assays are suitable for evaluating its bioactivity?
Methodological Answer:
Prioritize in vitro assays to screen for therapeutic potential:
- Antimicrobial Activity: Use microdilution assays against Mycobacterium tuberculosis (MIC ≤6.25 µg/mL indicates promise) .
- Enzyme Inhibition: Test against kinases (e.g., EGFR) using fluorescence-based ADP-Glo™ assays.
- Cytotoxicity: Perform MTT assays on HEK-293 cells (IC₅₀ >50 µM suggests low toxicity) .
Note: Include positive controls (e.g., isoniazid for TB assays) and triplicate measurements.
Advanced: How to design structure-activity relationship (SAR) studies for substituent optimization?
Methodological Answer:
Systematic Substitution Strategy:
- Position 3: Replace 4-methylphenyl with electron-withdrawing groups (e.g., -CF₃) to enhance metabolic stability .
- Position 8: Vary ethoxy to longer alkoxy chains (e.g., propoxy) to modulate lipophilicity (logP values: 3.5–4.2) .
- Position 1: Test alternative aryl groups (e.g., 4-fluorophenyl) for improved target affinity.
Computational Support: Perform molecular docking (AutoDock Vina) to predict binding modes with target proteins (e.g., DNA gyrase) .
Advanced: What strategies resolve contradictions in crystallographic data versus computational molecular modeling?
Methodological Answer:
Conflict Scenario: Discrepancies in bond lengths or torsional angles between SC-XRD and DFT-optimized structures.
Resolution Steps:
Check Flexibility: Use Mercury software to analyze thermal ellipsoids; high displacement parameters suggest dynamic conformations .
Solvent Effects: Re-optimize DFT models with implicit solvent (e.g., SMD model for DCM).
Twinned Data: Apply SHELXL’s TWIN/BASF commands for refinement if crystals are twinned .
Case Study: A quinoline derivative showed a 0.05 Å deviation in C-N bond lengths between XRD and DFT, resolved by accounting for crystal packing forces .
Advanced: How to address discrepancies in biological activity across different assay models?
Methodological Answer:
Common Causes:
- Membrane Permeability: Use Caco-2 assays to compare permeability (e.g., Papp <5×10⁻⁶ cm/s indicates poor absorption).
- Metabolic Stability: Perform liver microsome assays (e.g., t₁/₂ <30 min in human microsomes suggests rapid clearance).
Mitigation Strategies: - Orthogonal Assays: Validate antimicrobial activity in both broth microdilution and intracellular infection models.
- Pharmacokinetic Profiling: Conduct in vivo studies in rodents to correlate in vitro potency with bioavailability (e.g., AUC₀–₂₄ >500 ng·h/mL) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
